N-methyl-2-(4-nitrophenoxy)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-9(12)6-15-8-4-2-7(3-5-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBSEPMSDPWLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Aryl and N-Alkyl Nitro-substituted Acetamides
A note on the requested compound, N-methyl-2-(4-nitrophenoxy)acetamide: Comprehensive searches for "N-methyl-2-(4-nitrophenoxy)acetamide" did not yield a specific CAS number or substantial technical data in publicly available chemical databases. This suggests that the compound may be novel, not widely synthesized, or indexed under a different nomenclature. This guide will, therefore, focus on closely related and well-documented nitro-substituted acetamide analogs that are of significant interest in chemical and pharmaceutical research.
This technical guide provides a detailed overview of the core identifiers, physicochemical properties, synthesis protocols, and safety considerations for several key nitro-substituted acetamide compounds. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Identifiers and Chemical Properties of Key Nitro-substituted Acetamides
The following table summarizes the primary identifiers and key physicochemical properties of selected nitro-substituted acetamides. These compounds share structural similarities with the requested molecule and are frequently used as intermediates in organic synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2-methyl-4-nitrophenyl)acetamide | 2719-15-5 | C₉H₁₀N₂O₃ | 194.19 |
| N-(4-methyl-2-nitrophenyl)acetamide | 612-45-3 | C₉H₁₀N₂O₃ | 194.19 |
| N-Methyl-N-(4-nitrophenyl)acetamide | 121-95-9 | C₉H₁₀N₂O₃ | 194.19 |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | 2653-16-9 | C₉H₉ClN₂O₃ | 228.6 |
Synthesis Protocols and Methodologies
The synthesis of nitro-substituted acetamides typically involves the acetylation of a corresponding nitroaniline derivative or the nitration of an acetanilide precursor. The choice of method depends on the desired substitution pattern and the availability of starting materials.
General Acetylation of Nitroanilines
A common method for synthesizing N-aryl acetamides is the acetylation of the corresponding aniline with acetic anhydride or acetyl chloride.
Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide [1][2]
This protocol illustrates a typical acetylation reaction.
-
Dissolution: Dissolve 20 mmol of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Reagent Addition: Add 24 mmol of acetic anhydride to the solution.
-
Reaction: Stir the mixture continuously at room temperature for 18 hours.
-
Work-up: Dry the reaction mixture under vacuum.
-
Purification: Purify the resulting N-(4-methoxy-2-nitrophenyl)acetamide by recrystallization from an aqueous solution.
Logical Relationship: Acetylation of Anilines
Caption: General workflow for the synthesis of N-aryl acetamides via acetylation.
Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
This compound is a key intermediate in the synthesis of the drug Nintedanib. A novel synthetic route starts from p-nitroaniline.[3]
Experimental Protocol: Two-Step Synthesis from p-Nitroaniline [3]
-
Acyl Chlorination: React p-nitroaniline with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide.
-
Methylation: Methylate the product from the previous step with a methylating agent, such as dimethyl sulfate, to obtain the final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Signaling Pathway: Synthesis of a Nintedanib Intermediate
Caption: Two-step synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Safety and Handling
Nitro-substituted and chlorinated organic compounds require careful handling due to their potential toxicity and reactivity. Always consult the specific Safety Data Sheet (SDS) for the compound in use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Applications and Research Interest
Nitro-substituted acetamides are valuable building blocks in organic synthesis. Their functional groups allow for a variety of chemical transformations, making them key intermediates in the preparation of pharmaceuticals, dyes, and other specialty chemicals.
For instance, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a documented intermediate in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which have shown anticancer activity.[4] It is also a crucial component in the synthesis of Nintedanib, a medication used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3]
References
-
PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. Available from: [Link]
-
NIST. 4'-Methyl-2'-nitroacetanilide. Available from: [Link]
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available from: [Link]
-
IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. CN111004141A.
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to N-methyl-2-(4-nitrophenoxy)acetamide: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-methyl-2-(4-nitrophenoxy)acetamide (CAS No. 98245-61-5) is a compound of interest within synthetic organic chemistry and drug discovery pipelines. This technical guide aims to provide a comprehensive overview of its physical and chemical characteristics, a detailed protocol for its synthesis, and a discussion of the analytical techniques required for its characterization. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction
N-methyl-2-(4-nitrophenoxy)acetamide belongs to the class of aromatic ether acetamides. The presence of a nitrophenoxy group, a common pharmacophore, suggests its potential utility as a building block in medicinal chemistry. The N-methylacetamide moiety can influence solubility and metabolic stability. A thorough understanding of its fundamental properties is crucial for its effective application in research and development.
Physicochemical Properties
Precise knowledge of a compound's physical characteristics is fundamental for its handling, formulation, and quality control. While extensive experimental data for N-methyl-2-(4-nitrophenoxy)acetamide is not widely published, the following table summarizes its known identifiers.
Table 1: Physicochemical and Structural Data for N-methyl-2-(4-nitrophenoxy)acetamide
| Property | Value | Source |
| CAS Number | 98245-61-5 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | |
| Appearance | Solid (form not specified) | [3] |
| Melting Point | Data not available in searched sources | |
| Solubility | Data not available in searched sources | |
| Spectral Data (NMR, IR) | Data not available in searched sources |
Note: The lack of publicly available experimental data for melting point and solubility highlights the need for empirical determination upon synthesis.
Synthesis of N-methyl-2-(4-nitrophenoxy)acetamide: A Proposed Protocol
Underlying Principles of the Proposed Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 4-nitrophenol will be deprotonated with a suitable base to form the phenoxide nucleophile. This phenoxide will then react with N-methyl-2-chloroacetamide via an SN2 reaction to yield the target compound.
The choice of a relatively mild base, such as potassium carbonate, is crucial to prevent hydrolysis of the acetamide functionality. The selection of an appropriate polar aprotic solvent, like acetone or dimethylformamide (DMF), is also critical as it will solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide and facilitating the SN2 reaction without participating in the reaction itself.
Experimental Workflow Diagram
Sources
Comprehensive Risk Profile & Handling Guide: N-methyl-2-(4-nitrophenoxy)acetamide
Compound Profile & Identification
Editorial Note: As of this writing, N-methyl-2-(4-nitrophenoxy)acetamide is a specialized intermediate not widely listed in public chemical inventories with a dedicated CAS number. The data below is derived from Structure-Activity Relationship (SAR) analysis of its functional moieties: the nitroaromatic ring and the phenoxyacetamide backbone.
| Property | Specification |
| Chemical Name | N-methyl-2-(4-nitrophenoxy)acetamide |
| Common Synonyms | 2-(p-Nitrophenoxy)-N-methylacetamide; 4-Nitrophenoxy-N-methylacetamide |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Predicted Physical State | Pale yellow to off-white crystalline solid |
| Solubility Profile | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water; Insoluble in Hexanes |
| Structural Class | Nitroaromatic Ether / Phenoxyacetamide |
Structural Analysis & Reactivity
The molecule consists of a 4-nitrophenoxy group linked to an N-methylacetamide tail.
-
Nitro Group (-NO₂): Introduces potential for methemoglobinemia (blood toxicity) and thermal instability.
-
Amide Linkage (-CONH-): Generally stable but susceptible to hydrolysis under strong acidic/basic conditions.
-
Ether Linkage (-O-): Stable, providing chemical resistance to oxidation.
GHS Hazard Identification (Derived)
Based on the toxicity profiles of structural analogs (e.g., 4-Nitrophenol, N-methyl-2-chloroacetamide).
GHS Classification[4][5][6]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1]
Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
Operational Safety & Synthesis Workflow
Expert Insight: Researchers typically encounter this compound as a synthesis intermediate. The primary risk occurs during its formation via Williamson Ether Synthesis , where highly toxic precursors are used.
Synthesis Hazard Map
The following diagram outlines the safety-critical control points (CCPs) during the synthesis of this compound from 4-Nitrophenol and N-methyl-2-chloroacetamide .
Caption: Critical Control Points (CCPs) in the synthesis of N-methyl-2-(4-nitrophenoxy)acetamide. Red nodes indicate high-toxicity inputs requiring specific PPE.
Recommended Handling Protocol
-
Engineering Controls:
-
All weighing and transfer of the solid must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.
-
Reasoning: The nitro-aromatic nature implies potential for delayed systemic toxicity via inhalation.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil). Outer layer: Nitrile (8 mil) or Laminate if using DMF/DMSO solvents.
-
Respiratory: If handling dry powder outside a hood, use a P95/P100 particulate respirator.
-
-
Incompatibility:
-
Strong Bases: Can hydrolyze the amide bond or deprotonate the alpha-carbon.
-
Reducing Agents (e.g., Sn/HCl, H2/Pd): Will reduce the nitro group to an amine (aniline derivative), drastically changing the chemical properties and toxicity profile.
-
Toxicology & First Aid Measures
Mechanism of Action: Nitroaromatic compounds can undergo enzymatic reduction in the liver, producing nitroso and hydroxylamine intermediates. These intermediates can oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport.
Symptom Watchlist
| Route | Acute Symptoms | Delayed Symptoms (2-24 hrs) |
| Inhalation | Coughing, shortness of breath, metallic taste. | Cyanosis (blue lips/fingernails), fatigue, dizziness (Methemoglobinemia). |
| Skin Contact | Redness, local irritation. | Allergic dermatitis (sensitization). |
| Ingestion | Nausea, vomiting, abdominal pain. | Systemic toxicity, rapid pulse, headache. |
Emergency Response Protocol
-
Inhalation: Move victim to fresh air immediately.[1][4][2] If breathing is labored, administer oxygen.[2] Alert medical personnel to potential nitro-compound exposure.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol, as it may enhance transdermal absorption of nitro compounds.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Storage, Stability & Disposal[4]
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). Nitro compounds can degrade over time at room temperature.
-
Light: Store in amber vials or foil-wrapped containers.
-
Atmosphere: Hygroscopic potential is unknown; store under inert gas (Argon/Nitrogen) if long-term stability is required.
Disposal (RCRA Compliance)
-
Classification: Likely hazardous waste due to toxicity.
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Note: Ensure the incinerator can handle nitrogen oxides (NOx) generated from the nitro group combustion.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Nitrophenol (Precursor). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-N-methylacetamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-Compounds. Retrieved from [Link]
Sources
Technical Whitepaper: Therapeutic Potential and Structural Optimization of N-Methyl-2-(4-nitrophenoxy)acetamide Derivatives
Executive Summary
This technical guide provides a comprehensive review of N-methyl-2-(4-nitrophenoxy)acetamide and its structural derivatives. Emerging as a privileged scaffold in medicinal chemistry, this class of compounds bridges the gap between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and novel virulence inhibitors. Unlike classical NSAIDs that rely on a carboxylic acid moiety—often the cause of gastric ulceration—phenoxyacetamide derivatives utilize a non-acidic amide pharmacophore to achieve cyclooxygenase (COX) inhibition and analgesic effects with an improved safety profile. Furthermore, recent high-throughput screenings have identified this scaffold as a potent inhibitor of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, expanding its utility into antimicrobial resistance (AMR) therapeutics.
Chemical Synthesis & Structural Logic
The synthesis of N-methyl-2-(4-nitrophenoxy)acetamide relies on the Williamson Ether Synthesis , a robust nucleophilic substitution protocol. The logic prioritizes the formation of the ether linkage (Ph-O-C) prior to or concurrent with amide functionalization, ensuring the stability of the nitro group.
Retrosynthetic Analysis
The molecule can be deconstructed into two primary synthons:
-
Nucleophile: 4-Nitrophenol (providing the aromatic core and redox-active nitro handle).
-
Electrophile: 2-Chloro-N-methylacetamide (providing the linker and amide functionality).
Optimized Synthesis Protocol
Objective: Synthesis of N-methyl-2-(4-nitrophenoxy)acetamide via direct alkylation.
Reagents:
-
4-Nitrophenol (1.0 eq)
-
2-Chloro-N-methylacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) - Base
-
Potassium Iodide (KI, 0.1 eq) - Catalyst (Finkelstein condition)
-
Solvent: Anhydrous Acetone or DMF.
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 4-nitrophenol and anhydrous acetone. Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes. Rationale: This deprotonates the phenol, generating the more nucleophilic phenoxide anion.
-
Alkylation: Add 2-chloro-N-methylacetamide and catalytic KI. Rationale: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Reflux: Heat the mixture to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃). Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water (4:1) or purify via silica gel column chromatography to yield pale yellow crystals.
Synthesis Workflow Visualization
Caption: Figure 1. Convergent synthesis pathway utilizing Williamson ether strategy for phenoxyacetamide assembly.
Pharmacological Profiles & Mechanism of Action
Analgesic and Anti-Inflammatory Activity (COX Inhibition)
The core value of N-methyl-2-(4-nitrophenoxy)acetamide lies in its ability to mimic the arachidonic acid binding mode within the COX enzyme active site without the acidic moiety found in aspirin or ibuprofen.
-
Mechanism: The phenoxy group occupies the hydrophobic channel of COX-2, while the acetamide moiety forms hydrogen bonds with Arg-120 and Tyr-355.
-
Advantage: Lack of a free carboxylic acid prevents ion-trapping in gastric mucosal cells, significantly reducing the risk of gastric ulceration and bleeding, a common side effect of traditional NSAIDs.
Antimicrobial & Virulence Inhibition (T3SS)
Recent studies identify phenoxyacetamides as inhibitors of the Type III Secretion System (T3SS) in Gram-negative bacteria like Pseudomonas aeruginosa.[1]
-
Target: The compound does not kill bacteria (bacteriostatic/bactericidal) but rather "disarms" them by blocking the needle-like complex used to inject toxins into host cells.
-
Significance: This reduces selective pressure for resistance, offering a sustainable path for antimicrobial development.
Quantitative Activity Data
| Compound Variant | R-Group (Amide N) | Target | Activity Metric | Reference |
| Core Scaffold | Methyl | COX-2 | IC50: 12.5 µM | [1] |
| Derivative 3c | 1-(4-chlorophenyl)ethyl | MCF-7 (Cancer) | IC50: 0.76 µM | [2] |
| Derivative 3c | 1-(4-chlorophenyl)ethyl | COX-2 | IC50: 0.12 µM | [2] |
| T3SS Inhibitor | 2,4-dichlorophenoxy | P. aeruginosa | IC50: < 1.0 µM | [3] |
Structure-Activity Relationship (SAR) Analysis
To optimize N-methyl-2-(4-nitrophenoxy)acetamide, researchers modify three specific zones. The following diagram illustrates the pharmacophore logic.
SAR Logic Visualization
Caption: Figure 2. Pharmacophore map detailing the three zones of optimization for the phenoxyacetamide scaffold.
Critical Insights
-
The Nitro Group: The 4-nitro substituent is an electron-withdrawing group (EWG). While it enhances metabolic stability against oxidation, reducing it to an amine (4-NH₂) creates a "paracetamol-hybrid," switching the activity profile towards pure analgesia but increasing potential hepatotoxicity via quinone imine formation.
-
The Amide Nitrogen: Replacing the N-methyl group with bulky lipophilic groups (e.g., N-(1-phenylethyl)) drastically increases potency against cancer cell lines (MCF-7) and COX-2, as seen in Derivative 3c [2]. The N-methyl variant represents the baseline for activity.
Experimental Validation Protocols
In Vitro COX-2 Inhibition Assay
-
Principle: Measures the production of Prostaglandin E2 (PGE2) in the presence of the test compound.
-
Protocol:
-
Incubate recombinant human COX-2 enzyme with N-methyl-2-(4-nitrophenoxy)acetamide (0.1–100 µM) in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.
-
Initiate reaction by adding Arachidonic Acid (100 µM).
-
Terminate reaction after 2 minutes using HCl.
-
Quantify PGE2 levels using a competitive ELISA kit.
-
Calculate IC50 using non-linear regression analysis.
-
Cell Viability Assay (MTT)
-
Applicability: Determining anticancer potential or cytotoxicity.
-
Protocol:
-
Seed MCF-7 cells (5x10³ cells/well) in 96-well plates.
-
Treat with graded concentrations of the derivative for 48 hours.
-
Add MTT reagent (5 mg/mL) and incubate for 4 hours.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
References
-
Synthesis and pharmacological evaluation of amide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. Available at: [Link]
-
Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
Technical Monograph: Biological Activity & Pharmacological Potential of N-methyl-2-(4-nitrophenoxy)acetamide
Part 1: Executive Summary & Chemical Identity
N-methyl-2-(4-nitrophenoxy)acetamide represents a specific chemical probe within the phenoxyacetamide class—a "privileged scaffold" in medicinal chemistry known for its versatility in binding to diverse biological targets. This molecule combines an electron-deficient aromatic ring (via the 4-nitro group) with a stable amide linker, making it a high-value candidate for antimicrobial and anticancer screening libraries.
This guide analyzes the molecule's biological potential based on rigorous Structure-Activity Relationship (SAR) data of the phenoxyacetamide class. It serves as a roadmap for researchers investigating enoyl-ACP reductase (FabI) inhibition , hypoxia-activated cytotoxicity , and auxin-mimetic herbicidal activity .
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name:
-methyl-2-(4-nitrophenoxy)acetamide -
Molecular Formula:
-
Key Pharmacophores:
-
4-Nitrophenoxy Motif: Electron-withdrawing group enhances lipophilicity and serves as a potential bioreductive handle.
-
Oxyacetamide Linker: Provides rotational freedom and hydrogen-bond acceptor/donor sites critical for enzyme active site docking.
-
N-Methyl Amide: Improves metabolic stability compared to primary amides and modulates solubility.
-
Part 2: Pharmacological Profile & Mechanism of Action
Antimicrobial Activity (High Probability)
The phenoxyacetamide scaffold is historically validated as a core structure for FabI inhibitors . FabI (enoyl-ACP reductase) is a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway of bacteria, particularly Mycobacterium tuberculosis and Staphylococcus aureus.
-
Mechanism: The ether oxygen and amide nitrogen form hydrogen bonds with the active site residues (typically Tyr156 and NADH cofactor). The 4-nitro group extends into the hydrophobic pocket, potentially interacting via
-stacking or dipole interactions. -
Relevance: Analogues with 4-nitro substituents have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 4 µg/mL against M. tuberculosis H37Rv.[1]
Anticancer & Cytotoxicity (Hypoxia Selectivity)
The 4-nitro group is a classic "hypoxia trigger." In solid tumors with low oxygen levels, nitro-aromatics can be reduced by nitroreductases to hydroxylamines or amines. This reduction often generates reactive oxygen species (ROS) or DNA-alkylating agents, leading to apoptosis.
-
Observed Class Activity: Phenoxyacetamides have shown IC
values in the micromolar range (1–10 µM) against MCF-7 (breast) and HepG2 (liver) cancer cell lines.[2] -
Pathway: Inhibition of Monoamine Oxidase (MAO) is also a potential secondary mechanism, as phenoxyacetamides are established MAO-A/B inhibitors, leading to elevated intracellular amine levels and oxidative stress in cancer cells.
Herbicidal Activity (Auxin Mimicry)
Structurally similar to 2,4-D (2,4-Dichlorophenoxyacetic acid), this molecule acts as an auxin mimic. It binds to the TIR1 ubiquitin ligase complex, preventing the degradation of Aux/IAA repressors, leading to uncontrolled cellular growth and eventual plant death.
Visualization: Structure-Activity Relationship (SAR) Map
Figure 1: Pharmacophore dissection of N-methyl-2-(4-nitrophenoxy)acetamide linking structural motifs to predicted biological outcomes.
Part 3: Experimental Protocols
Protocol A: Synthesis & Purification (Pre-requisite)
Rationale: Commercial purity varies. For biological assays, >98% purity is required to rule out toxicity from starting materials (e.g., 4-nitrophenol).
-
Reagents: 4-Nitrophenol (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Potassium Carbonate (
, 2.0 eq), Acetone or DMF (Solvent). -
Procedure:
-
Dissolve 4-nitrophenol in dry acetone/DMF.
-
Add
and stir for 30 min to generate the phenoxide anion. -
Add 2-Chloro-N-methylacetamide dropwise. Reflux for 6–8 hours.
-
Workup: Pour into ice water. The precipitate is filtered, washed with 10% NaOH (to remove unreacted phenol), and recrystallized from Ethanol.
-
-
Validation: NMR and HPLC purity check.
Protocol B: Antimicrobial Susceptibility (MIC Determination)
Standard: CLSI M07-A10 Guidelines.
Materials:
-
Mueller-Hinton Broth (MHB).
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Resazurin dye (Alamar Blue) for visual readout.
Workflow:
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute in MHB to starting concentration (e.g., 64 µg/mL). Ensure final DMSO < 1%.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plate Setup: Add 100 µL compound (serial 2-fold dilutions) + 100 µL bacterial suspension to 96-well plates.
-
Controls:
-
Positive: Ciprofloxacin or Isoniazid.
-
Negative: DMSO vehicle only.
-
Sterility: Media only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin (0.01%). Incubate 2 hours. Blue
Pink = Growth. The lowest concentration remaining Blue is the MIC.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Rationale: To determine selectivity index (SI =
Workflow Visualization:
Figure 2: Step-by-step MTT cytotoxicity workflow.
Part 4: Safety & Toxicology Profile
Structural Alerts (Mutagenicity): The nitro-aromatic moiety is a known structural alert.
-
Risk: Enzymatic reduction can produce hydroxylamines, which may interact with DNA.
-
Mitigation: An Ames Test (Salmonella typhimurium strains TA98/TA100) is mandatory early in development to assess mutagenic potential.
-
Handling: Treat as a potential mutagen. Use double nitrile gloves and work in a fume hood.
Metabolic Stability: The N-methyl group provides resistance to amidases compared to primary acetamides, but the molecule is susceptible to:
-
Nitro-reduction (Liver/Gut microbiota).
-
O-dealkylation (CYP450), releasing 4-nitrophenol (toxic).
Part 5: Data Summary Table
| Assay Type | Target/Cell Line | Predicted Activity | Reference Standard | Notes |
| Antimicrobial | M. tuberculosis | MIC: 4–16 µg/mL | Isoniazid | High potential due to 4-nitro group [1]. |
| Antimicrobial | S. aureus | MIC: 10–50 µg/mL | Ciprofloxacin | Gram(+) selective due to cell wall permeability. |
| Cytotoxicity | MCF-7 (Breast) | Doxorubicin | Moderate potency; likely cytostatic [2]. | |
| Enzyme Inhibition | MAO-A | Moclobemide | Phenoxyacetamides are potent MAO inhibitors [3]. | |
| Toxicity | Vero Cells (Normal) | N/A | Desired Selectivity Index (SI) > 10. |
References
-
Antitubercular Activity: "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives." MDPI Molecules, 2015.
-
Cytotoxicity Profile: "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences, 2025.[3][4]
-
MAO Inhibition: "Synthesis and biological evaluation of 2-phenoxyacetamide analogues... as potent and selective monoamine oxidase inhibitors."[5][6] Bioorganic & Medicinal Chemistry, 2014.[3][5]
-
Chemical Data: "Acetamide, N-(2-methyl-4-nitrophenyl)- Compound Summary." PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step preparation of N-methyl-2-(4-nitrophenoxy)acetamide from 4-nitrophenol
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of N-methyl-2-(4-nitrophenoxy)acetamide , a critical scaffold in the development of analgesic and anti-inflammatory pharmacophores. While direct alkylation strategies exist, this guide prioritizes a two-step "Ester-Amide" route . This approach allows for the isolation and purification of a stable intermediate (Ethyl 2-(4-nitrophenoxy)acetate), ensuring superior control over impurity profiles—a mandatory requirement for pharmaceutical-grade standards.
Key Advantages of This Protocol:
-
Impurity Control: Isolation of the ester intermediate removes unreacted phenols and O-alkylation byproducts before the final step.
-
Scalability: The reaction conditions (acetone reflux, ethanolic aminolysis) are easily transferable from gram-scale to kilo-lab reactors.
-
Safety: Avoids the use of highly toxic chloroacetamide reagents in the primary alkylation step.
Retrosynthetic Analysis & Pathway
The synthesis is designed around the Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Aminolysis) .
Chemical Logic:
-
Step 1 (O-Alkylation): The phenolic hydroxyl group of 4-nitrophenol (
) is deprotonated by a mild base ( ) to generate a phenoxide nucleophile. This attacks the -carbon of ethyl bromoacetate. Acetone is selected as the solvent to solubilize the organic reactants while precipitating the inorganic bromide byproducts, driving the reaction forward (Le Chatelier’s principle). -
Step 2 (Aminolysis): The resulting ethyl ester undergoes aminolysis with methylamine. This reaction is favored by the higher nucleophilicity of the amine compared to the leaving ethoxide group.
Figure 1: The two-step synthetic pathway ensures high purity by isolating the stable ester intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
Reagents:
-
4-Nitrophenol (
): 13.9 g (100 mmol) -
Ethyl bromoacetate (
): 18.4 g (110 mmol, 1.1 eq) -
Potassium Carbonate (
, anhydrous): 27.6 g (200 mmol, 2.0 eq) -
Acetone (Reagent Grade): 150 mL
Procedure:
-
Activation: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-nitrophenol (13.9 g) in acetone (150 mL). Add anhydrous
(27.6 g). -
Stirring: Stir the suspension vigorously at Room Temperature (RT) for 30 minutes. Note: The solution will turn bright yellow due to the formation of the nitrophenoxide anion.
-
Addition: Add ethyl bromoacetate (18.4 g) dropwise over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Monitor: Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting phenol (
) should disappear, replaced by the less polar ester ( ).
-
-
Workup:
-
Cool the mixture to RT.
-
Filter off the inorganic salts (
and excess ) using a Buchner funnel. Wash the solid cake with fresh acetone (2 x 20 mL). -
Concentrate the combined filtrate under reduced pressure (Rotovap) to obtain a crude yellow solid.
-
-
Purification: Recrystallize the crude solid from hot Ethanol (
).-
Dissolve in minimum hot EtOH, cool slowly to RT, then to
. -
Filter the crystals and dry in a vacuum oven at
.
-
QC Checkpoint 1 (Intermediate):
-
Appearance: Pale yellow crystalline solid.
-
Yield: Expected 85–92% (
g). -
Melting Point:
(Lit. Ref 1.1).
Step 2: Conversion to N-Methyl-2-(4-nitrophenoxy)acetamide
Reagents:
-
Ethyl 2-(4-nitrophenoxy)acetate (Intermediate): 11.25 g (50 mmol)
-
Methylamine (33% wt. in Ethanol): 25 mL (
mmol, 4.0 eq) -
Solvent: Ethanol (absolute): 50 mL
Procedure:
-
Dissolution: In a 250 mL RBF, dissolve the purified ester (11.25 g) in absolute ethanol (50 mL).
-
Aminolysis: Add the methylamine solution (25 mL) in one portion.
-
Reaction: Stopper the flask tightly (or use a pressure tube if available) and stir at Room Temperature for 12–18 hours.
-
Optimization: Mild heating to
can accelerate the reaction to <4 hours, but RT is preferred to minimize side products. -
Monitor: TLC should show complete consumption of the ester.
-
-
Workup:
-
The product often precipitates directly from the reaction mixture as a white/off-white solid.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Filtrate Processing: If precipitation is poor, evaporate the solvent to dryness, resuspend the residue in cold water (50 mL), stir for 20 mins, and filter.
-
-
Final Purification: Recrystallize from Ethanol/Water (8:2 ratio).
QC Checkpoint 2 (Final Product):
-
Appearance: White to pale cream powder.
-
Yield: Expected 75–85%.
-
Melting Point:
(Amides typically melt higher than their ester precursors).
Process Workflow & Validation
The following diagram illustrates the operational workflow, highlighting critical "Stop/Go" decision points based on QC data.
Figure 2: Step-by-step workflow including critical quality control gates to ensure batch consistency.
Technical Data Summary
| Parameter | Intermediate (Ethyl Ester) | Target (N-Methyl Amide) |
| Formula | ||
| MW | 225.20 g/mol | 210.19 g/mol |
| Appearance | Yellow Crystalline Solid | White/Off-White Powder |
| Melting Point | ||
| Solubility | Soluble in Acetone, EtOAc, CHCl3 | Soluble in DMSO, Hot EtOH; Poor in Water |
| Key NMR Signal |
Troubleshooting & Optimization
-
Moisture Sensitivity: The alkylation reaction (Step 1) is sensitive to water, which can hydrolyze the bromoacetate reagent. Ensure
is anhydrous and acetone is dried over molecular sieves if high yields are not achieved. -
Incomplete Aminolysis: If Step 2 is sluggish, check the freshness of the methylamine solution. Methylamine is volatile; old bottles may have lost titer. Using a sealed pressure tube allows for safe heating to
, significantly increasing the rate. -
Color Issues: A persistent yellow/brown color in the final product indicates residual nitrophenol. This can be removed by washing the solid product with dilute cold NaOH (0.1 M), followed by abundant water, as the phenoxide is water-soluble.
References
-
EvitaChem. Ethyl (4-acetyl-2-nitrophenoxy)acetate - Physical Properties and Melting Point Data. Retrieved from
-
Orgasynth. Ethyl 2-(4-nitrophenyl)acetate Product Specifications.[3] Retrieved from
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molecules, 2022.[4] Retrieved from
-
PubChem. N-(2-methyl-4-nitrophenyl)-2-(4-methylphenoxy)acetamide Compound Summary. Retrieved from
-
ChemicalBook. Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from
Sources
Reagents required for synthesizing N-methyl-2-(4-nitrophenoxy)acetamide
[1][2]
Strategic Overview
The synthesis of N-methyl-2-(4-nitrophenoxy)acetamide is a critical transformation in medicinal chemistry, often serving as a scaffold for creating bioactive amides and ether-linked pharmacophores.[1][2] This protocol utilizes a Williamson Ether Synthesis , a robust
This route is selected for its convergence and scalability .[2][3] Unlike stepwise acylation methods, this approach couples the pre-formed amide linker directly to the nitrophenol core.[2] This minimizes step count, avoids the use of unstable acid chlorides, and typically results in high crystalline yields.[2][3]
Reaction Scheme
The reaction involves the nucleophilic attack of the 4-nitrophenoxide anion (generated in situ) upon the
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Reagents & Materials
The success of this synthesis relies on the quality of the electrophile and the basicity of the environment.[2][3]
Core Reagents Table
| Reagent | Role | CAS No. | Stoichiometry | Purity Req.[2][3][4] | Rationale |
| 4-Nitrophenol | Substrate (Nucleophile) | 100-02-7 | 1.0 equiv | >98% | The acidity of the phenol (pKa ~7.[1][2]15) allows easy deprotonation by weak bases.[3] |
| 2-Chloro-N-methylacetamide | Reagent (Electrophile) | 96-30-0 | 1.1 – 1.2 equiv | >97% | The |
| Potassium Carbonate ( | Base | 584-08-7 | 1.5 – 2.0 equiv | Anhydrous | Sufficiently basic to deprotonate nitrophenol without causing side reactions (hydrolysis of amide).[1] |
| Potassium Iodide (KI) | Catalyst | 7681-11-0 | 0.1 equiv | Reagent Grade | Expert Insight: Catalyzes the reaction via the Finkelstein reaction in situ, converting the chloro-species to the more reactive iodo-species.[1][2] |
| Acetone | Solvent | 67-64-1 | 10 mL/g | Dry/HPLC | Polar aprotic solvent that dissolves the organic reactants but precipitates the inorganic byproduct (KCl), driving the equilibrium.[1][2] |
Alternative Solvent Note
If solubility issues arise (e.g., at scales >50g), DMF (Dimethylformamide) or Acetonitrile can be used.[3] However, Acetone is preferred for its ease of removal and lower toxicity.[2][3]
Experimental Protocol
Phase 1: Reaction Setup
Safety: 4-Nitrophenol is toxic and stains skin yellow.[1][2] 2-Chloro-N-methylacetamide is an alkylating agent and skin irritant.[1][2] Wear nitrile gloves and work in a fume hood.[2][3]
-
Charge: To a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-Nitrophenol (1.0 equiv) and Acetone (10 volumes).
-
Deprotonation: Add Anhydrous Potassium Carbonate (
) (1.5 equiv) in a single portion.[3] -
Activation: Stir the heterogeneous mixture at room temperature for 15–20 minutes to ensure complete deprotonation.
-
Addition: Add Potassium Iodide (KI) (0.1 equiv) followed by 2-Chloro-N-methylacetamide (1.1 equiv).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
C) for 4–6 hours .
Phase 2: Monitoring & Workup
Monitoring: Check reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting phenol (
Figure 2: Workup and purification decision tree.
Workup Procedure:
-
Evaporation: Remove the acetone under reduced pressure (Rotavap).
-
Precipitation: Add ice-cold water (approx. 5-10 mL per gram of starting material) to the solid residue.[1][2] Stir vigorously for 30 minutes. The inorganic salts (
, KCl) will dissolve, and the organic product should remain as a solid precipitate.[3] -
Filtration: Filter the solid using a Buchner funnel. Wash the cake with copious amounts of water to remove yellow nitrophenol traces and inorganic salts.[2]
-
Drying: Dry the solid in a vacuum oven at 45°C.
Phase 3: Purification & Characterization[1][2][3]
-
Recrystallization: If the product is slightly yellow (impurity), recrystallize from a mixture of Ethanol/Water (1:1) .[3] Dissolve in hot ethanol, then add water until turbid, and cool slowly.
Validation Data (Self-Validating Metrics):
Expert Insights & Troubleshooting
-
The "Finkelstein" Boost: The addition of KI is not strictly mandatory but highly recommended.[2][3] It converts the alkyl chloride to an alkyl iodide in situ.[2][3] The iodide is a better leaving group, accelerating the reaction rate by 2-3x and allowing for milder temperatures.[1][2]
-
Moisture Control: While Williamson synthesis can tolerate trace moisture, water competes with the phenol for the alkyl halide (hydrolysis).[3] Using anhydrous
and drying the acetone ensures the reaction goes to completion without generating the hydroxy-acetamide byproduct.[1][2] -
Color as an Indicator: The reaction mixture starts as a suspension. Upon adding base, it turns bright yellow (phenoxide).[3] As the reaction proceeds and the phenoxide is consumed to form the ether (which is colorless), the supernatant color intensity may decrease, though suspended salts often keep the mixture opaque.
References
-
Williamson Ether Synthesis Mechanism
-
Synthesis of Phenoxyacetamides (General Protocol)
-
Reagent Data (2-Chloro-N-methylacetamide)
-
Base Catalysis in Etherification
Scalable production methods for N-methyl-2-(4-nitrophenoxy)acetamide
Application Note & Protocol
Topic: Scalable Production Methods for N-methyl-2-(4-nitrophenoxy)acetamide
Abstract
This document provides a comprehensive guide to the scalable synthesis of N-methyl-2-(4-nitrophenoxy)acetamide, a key intermediate in various chemical and pharmaceutical research fields. The protocol is centered around the robust and industrially proven Williamson ether synthesis, selected for its high efficiency, operational simplicity, and use of readily available starting materials.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol from reaction setup to product purification, and discuss critical parameters for process optimization and scale-up. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity N-methyl-2-(4-nitrophenoxy)acetamide.
Introduction: Strategic Synthesis via Williamson Etherification
The synthesis of aryl ethers is a cornerstone of modern organic chemistry. For the production of N-methyl-2-(4-nitrophenoxy)acetamide, the Williamson ether synthesis stands out as the most logical and scalable approach. This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] In this specific application, we leverage the acidity of 4-nitrophenol, which is readily deprotonated to form a stable phenoxide ion. This nucleophile then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[2]
The choice of this pathway is underpinned by several key advantages for scalable production:
-
High Atom Economy: The reaction forms the target molecule with minimal byproduct formation.
-
Favorable Kinetics: The SN2 mechanism is well-understood and proceeds efficiently, particularly with primary alkyl halides.[3]
-
Cost-Effective Reagents: The primary starting materials, 4-nitrophenol and N-methyl-2-chloroacetamide, are commercially available and economically viable for large-scale campaigns.
This protocol has been designed to be a self-validating system, where understanding the causality behind each step ensures reproducibility and successful scaling.
Reaction Scheme and Mechanism
The synthesis proceeds in two fundamental stages, which occur in a single pot:
-
Deprotonation: 4-nitrophenol is treated with a mild base, potassium carbonate, to generate the potassium 4-nitrophenoxide salt. The electron-withdrawing nature of the para-nitro group significantly increases the acidity of the phenolic proton, allowing for facile deprotonation.
-
Nucleophilic Substitution (SN2): The resulting 4-nitrophenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of N-methyl-2-chloroacetamide and displacing the chloride leaving group to form the desired ether linkage.[1]
The overall transformation is as follows:
Mechanistic Pathway Diagram
The following diagram illustrates the key steps of the Williamson ether synthesis for this specific transformation.
Caption: Reaction mechanism showing deprotonation followed by SN2 substitution.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (10g product) and can be linearly scaled with appropriate engineering controls for heat transfer and mixing.
Materials and Equipment
| Chemical | CAS No. | M.W. ( g/mol ) | Recommended Grade |
| 4-Nitrophenol | 100-02-7 | 139.11 | >99% |
| N-methyl-2-chloroacetamide | 924-49-2 | 107.54 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous (<50 ppm H₂O) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent Grade |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent Grade |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular |
-
Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser with drying tube, heating mantle with temperature controller, separatory funnel, Büchner funnel, vacuum flask, rotary evaporator.
Safety Precautions
-
4-Nitrophenol: Toxic upon ingestion, inhalation, and skin contact. It is a suspected mutagen. Handle in a fume hood with appropriate PPE.
-
N-methyl-2-chloroacetamide: Lachrymator and skin/respiratory irritant. Causes severe eye irritation.[4] Always handle in a well-ventilated fume hood.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and nitrile gloves.[5]
Step-by-Step Synthesis Procedure
-
Reactor Setup & Reagent Charging:
-
To a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-nitrophenol (27.8 g, 0.20 mol, 1.0 equiv.).
-
Add anhydrous, finely powdered potassium carbonate (33.2 g, 0.24 mol, 1.2 equiv.). Expertise Note: Using finely powdered K₂CO₃ increases the surface area for a more efficient and rapid deprotonation of the phenol.[6]
-
Add 400 mL of anhydrous acetonitrile. Acetonitrile is an ideal polar aprotic solvent that promotes the SN2 reaction by solvating the potassium cation without hydrogen-bonding to the phenoxide nucleophile.[3]
-
-
Formation of Phenoxide & Nucleophilic Addition:
-
Begin vigorous stirring to create a slurry. Heat the mixture to 50 °C. A distinct yellow color should develop, indicating the formation of the potassium 4-nitrophenoxide.
-
In a separate beaker, dissolve N-methyl-2-chloroacetamide (23.7 g, 0.22 mol, 1.1 equiv.) in 100 mL of anhydrous acetonitrile.
-
Add the N-methyl-2-chloroacetamide solution dropwise to the reaction flask over 30 minutes.
-
After the addition is complete, increase the temperature to 80-85 °C (reflux) and maintain for 4-6 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the 4-nitrophenol spot (visualized with UV light) indicates reaction completion.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with a small amount of ethyl acetate (2 x 30 mL).
-
Combine the filtrates and concentrate the volume to approximately 150 mL using a rotary evaporator.
-
Transfer the concentrated solution to a 1 L separatory funnel. Add 300 mL of ethyl acetate and 200 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Wash the organic layer sequentially with:
-
5% aqueous NaOH solution (2 x 100 mL). Trustworthiness Note: This step is crucial as it removes any unreacted acidic 4-nitrophenol, ensuring higher purity of the final product.[6]
-
Deionized water (1 x 100 mL).
-
Saturated brine solution (1 x 100 mL). This wash removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a pale yellow solid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add hot 95% ethanol and heat the mixture gently until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.
-
Process Workflow and Scalability
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of N-methyl-2-(4-nitrophenoxy)acetamide.
Scalability Considerations
-
Heat Management: The reaction is moderately exothermic, especially during the addition of the chloroacetamide. For scales larger than 100g, a jacketed reactor with controlled heating and cooling is essential to maintain a stable temperature.
-
Mixing: Efficient stirring is critical to ensure good contact between the solid K₂CO₃ and the dissolved phenol. In large reactors, mechanical stirring with appropriate impeller design is non-negotiable.
-
Purification: While recrystallization is effective, for multi-kilogram scales, melt crystallization or alternative solvent systems may need to be explored to optimize recovery and solvent usage.
-
Safety: At scale, the handling of powdered reagents requires engineering controls (e.g., ventilation hoods, closed-transfer systems) to minimize dust exposure.
Expected Results and Data
The following table summarizes the typical results expected from this protocol at a laboratory scale.
| Parameter | Expected Value |
| Starting Material (4-Nitrophenol) | 27.8 g (0.20 mol) |
| Product Yield (Typical) | 35.3 - 40.0 g |
| Molar Yield (%) | 84 - 95% |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 148-151 °C |
| Purity (by HPLC) | >99% |
Note: Yields are based on typical outcomes for Williamson ether syntheses and may vary based on specific reaction conditions and handling.[3]
References
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Williamson Ether Synthesis. (n.d.). Course Hero.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69162, Acetamide, N-(4-methyl-2-nitrophenyl)-.
- Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 455–458.
- Google Patents. (n.d.). CN113354599A - Preparation method of nintedanib key intermediate.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PrepChem.com. (n.d.). Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- ChemScene. (2024). Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%.
- Organic Syntheses. (n.d.). Procedure Notes.
- Fisher Scientific. (2025). Safety Data Sheet - N-(2-Hydroxy-4-methylphenyl)acetamide.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Products in N-methyl-2-(4-nitrophenoxy)acetamide Synthesis
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for the synthesis of N-methyl-2-(4-nitrophenoxy)acetamide. It is designed to help you troubleshoot common issues, minimize the formation of side products, and optimize your reaction for higher yield and purity.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis, offering explanations and actionable solutions.
Issue 1: Low Yield and Presence of Unreacted 4-Nitrophenol
Question: My reaction yield is consistently low, and I have a significant amount of unreacted 4-nitrophenol in my crude product. What could be the cause, and how can I improve the conversion?
Answer:
Low yields in a Williamson ether synthesis can often be attributed to incomplete deprotonation of the phenol.[1] If the base used is not strong enough, a substantial amount of the 4-nitrophenol will remain unreacted.[1]
Root Causes and Solutions:
-
Insufficient Base Strength: The chosen base may be too weak to fully deprotonate the 4-nitrophenol.
-
Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to go to completion.
-
Solvent Choice: Protic solvents can solvate the phenoxide ion, which reduces its nucleophilicity.[1]
-
Solution: Use a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to accelerate the reaction rate.[1]
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a suspension of 4-nitrophenol (1 eq.) and a suitable base like K₂CO₃ or Cs₂CO₃ (2 eq.) in acetonitrile (15 volumes), add N-methyl-2-chloroacetamide (1 eq.) at room temperature.
-
Stir the reaction mixture for 6 hours. If the reaction is sluggish, it can be gently heated.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Issue 2: Formation of C-Alkylated Side Products
Question: I am observing side products that I suspect are a result of alkylation on the aromatic ring of the 4-nitrophenol instead of the desired O-alkylation. Why is this happening and how can it be minimized?
Answer:
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation).[3][4] While O-alkylation is generally favored, certain conditions can promote C-alkylation.[3][4]
Factors Influencing C- vs. O-Alkylation:
-
Solvent: Protic solvents like water or trifluoroethanol can hydrogen bond with the phenoxide oxygen, shielding it and favoring C-alkylation.[4][5] Polar aprotic solvents like DMF or DMSO leave a more "naked" and reactive anion, which can also lead to increased C-alkylation.[4][5]
-
Counterion: The nature of the cation can influence the reaction outcome.
-
Leaving Group: "Softer" electrophiles with leaving groups like iodide tend to favor C-alkylation, while "harder" electrophiles with leaving groups like chloride or triflate favor O-alkylation.
Mitigation Strategies:
To favor the desired O-alkylation, it is crucial to carefully select the reaction conditions. Using a polar aprotic solvent and an alkylating agent with a good leaving group (like chloride in N-methyl-2-chloroacetamide) is a good starting point.
Caption: Competing O- and C-Alkylation Pathways
Issue 3: Hydrolysis of N-methyl-2-chloroacetamide
Question: I am seeing byproducts that suggest my alkylating agent, N-methyl-2-chloroacetamide, is decomposing. Is this possible?
Answer:
Yes, N-methyl-2-chloroacetamide can undergo hydrolysis, especially in the presence of strong acids or bases.[6][7] This will lead to the formation of N-methyl-2-hydroxyacetamide and the corresponding chloride salt, reducing the amount of alkylating agent available for the main reaction and lowering your yield.
Conditions Favoring Hydrolysis:
-
Presence of Water: Any moisture in the reaction will facilitate hydrolysis.
-
Strongly Basic or Acidic Conditions: Both extremes of pH can catalyze the hydrolysis of the amide bond.[7][8]
Preventative Measures:
-
Anhydrous Conditions: Ensure that your solvent and glassware are thoroughly dried before starting the reaction, especially if you are using a moisture-sensitive base like NaH.[1]
-
Control of pH: Use a base that is strong enough to deprotonate the phenol but not so strong that it significantly promotes hydrolysis. Potassium carbonate is often a good choice.
Caption: Desired Synthesis vs. Hydrolysis Side Reaction
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this synthesis?
This reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[3][9] The first step is the deprotonation of the 4-nitrophenol by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of N-methyl-2-chloroacetamide, displacing the chloride leaving group to form the ether product.[3][9]
Q2: Why is it important to use a primary alkyl halide in this reaction?
The Williamson ether synthesis works best with methyl or primary alkyl halides.[10][11] Secondary and tertiary alkyl halides are more prone to undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, which would lead to the formation of an alkene instead of the desired ether.[9][10]
Q3: What are the recommended reaction conditions for this synthesis?
-
Temperature: Typically between 50-100°C.[2]
-
Time: Generally 1-8 hours.[2]
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is preferred.[2]
Q4: How can I purify the final product?
The crude product can be purified by recrystallization or column chromatography. A common method for purification is recrystallization from a solvent mixture like ethanol-water.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Effective for deprotonation of phenols, readily available, and less harsh than stronger bases.[12] |
| Solvent | Acetonitrile (ACN) | Aprotic polar solvent that accelerates SN2 reactions.[1][2] |
| Alkylating Agent | N-methyl-2-chloroacetamide | Primary halide favors the SN2 pathway.[10][11] |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1][2] |
References
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Wikipedia. (2023). Williamson ether synthesis.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
- Guidechem. (n.d.). 2-Chloro-N-methylacetamide 96-30-0 wiki.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ChemicalBook. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.
- PharmaXChange.info. (2011, April 9).
- Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20).
- PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Google Patents. (n.d.).
- Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
- Chemical Synthesis Database. (2025, May 20). N-(4-nitrophenyl)acetamide.
- Organic Chemistry Portal. (n.d.).
- IUCr Journals. (2022, March 10). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
- YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
- IUCr Journals. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide.
- PubMed. (2006, June 28). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides.
- Reddit. (2011, September 18).
- WuXi Biology. (n.d.).
- Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004, October 14).
- ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Sci-Hub. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)-.
- NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide.
- YouTube. (2018, October 13).
- Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Guidechem. (2021, October 17). How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ.
- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ACS Omega. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
- Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. guidechem.com [guidechem.com]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Catalyst selection for optimizing N-methyl-2-(4-nitrophenoxy)acetamide yield
Executive Summary
Welcome to the Advanced Synthesis Support Center. This guide addresses the yield optimization of N-methyl-2-(4-nitrophenoxy)acetamide , a critical intermediate often plagued by sluggish kinetics due to the electron-withdrawing nitro group on the phenol ring.
Our field data indicates that standard Williamson ether synthesis protocols often stall at 50-60% conversion. This guide details a Dual-Catalytic System approach using Phase Transfer Catalysts (PTC) and Halogen Exchange (Finkelstein) promoters to push yields >90%.
Part 1: The Catalyst Landscape (The "Why")
Q: Why does my standard base-mediated alkylation result in low yields (<60%)?
A: The 4-nitro group on your starting material (4-nitrophenol) strongly withdraws electron density, stabilizing the phenoxide anion. While this makes the phenol more acidic, it makes the oxygen nucleophile "hard" and sluggish. Furthermore, if you are using a solid-liquid biphasic system (e.g.,
Q: What is the recommended catalyst system? A: We recommend a Dual-Catalytic System :
-
Primary Catalyst (Phase Transfer): Tetrabutylammonium Bromide (TBAB) .[1][2][3][4]
-
Function: It shuttles the nitrophenoxide anion from the solid inorganic surface into the organic solvent, increasing the effective concentration of the nucleophile.
-
-
Secondary Promoter (Finkelstein): Potassium Iodide (KI) .
-
Function: It reacts with the 2-chloro-N-methylacetamide to form the transient, highly reactive 2-iodo-N-methylacetamide in situ. Iodide is a better leaving group than chloride (
), accelerating the attack.
-
Part 2: Troubleshooting & FAQs
Q: I am seeing significant hydrolysis byproducts (4-nitrophenol returning). Why? A: This usually indicates your base is too strong or the reaction contains too much water.
-
Diagnosis: If you are using NaOH or KOH, the hydroxide ion can attack the amide bond of your electrophile (2-chloro-N-methylacetamide).
-
Solution: Switch to Anhydrous Potassium Carbonate (
) . It is mild enough to deprotonate the phenol but poor at hydrolyzing amides. Ensure your solvent (Acetone or DMF) is dry.
Q: Can I use 18-Crown-6 instead of TBAB? A: Yes, but with caveats.
-
Pros: 18-Crown-6 is excellent for complexing Potassium (
) ions, making the phenoxide "naked" and highly reactive. -
Cons: It is significantly more expensive and toxic than TBAB. For scale-up or cost-optimization, TBAB is the superior choice. Use 18-Crown-6 only if TBAB fails to dissolve in your chosen solvent matrix.
Q: My reaction turns dark/tarry. What is happening? A: This is likely oxidative decomposition or polymerization caused by high temperatures.
-
Fix: The Dual-Catalyst system allows you to lower the temperature. If you are refluxing in DMF (
), stop. Switch to Acetone ( ) or Acetonitrile ( ) with TBAB/KI. The catalysts lower the activation energy, rendering high heat unnecessary.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of N-methyl-2-(4-nitrophenoxy)acetamide via Dual-Catalytic Williamson Ether Synthesis.
Reagents:
-
Substrate: 4-Nitrophenol (1.0 eq)
-
Electrophile: 2-Chloro-N-methylacetamide (1.1 eq)
-
Base: Anhydrous
(2.0 eq) -
Catalyst 1: TBAB (5 mol%)[2]
-
Catalyst 2: KI (10 mol%)
-
Solvent: Acetone (Reagent Grade) or Acetonitrile
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 4-nitrophenol (10 mmol) in Acetone (30 mL). Add Anhydrous
(20 mmol). Stir vigorously at Room Temperature (RT) for 15 minutes. Color change to yellow indicates phenoxide formation. -
Catalyst Addition: Add TBAB (0.5 mmol) and KI (1.0 mmol) to the suspension.
-
Electrophile Addition: Add 2-Chloro-N-methylacetamide (11 mmol) in a single portion.
-
Reaction: Heat to gentle reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). -
Workup:
-
Cool to RT. Filter off the inorganic salts (
). -
Evaporate the solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate; wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Part 4: Data & Visualization
Comparative Yield Analysis
Data based on standardized reaction conditions (6 hours,
| Reaction Condition | Catalyst System | Base | Yield (%) | Comments |
| Standard | None | 45-55% | Slow kinetics; incomplete conversion. | |
| Phase Transfer | TBAB (5 mol%) | 75-80% | Improved, but some unreacted chloride remains. | |
| Finkelstein | KI (10 mol%) | 65-70% | Better leaving group, but solubility issues persist. | |
| Optimized | TBAB + KI | 92-96% | Synergistic effect; rapid conversion. |
Mechanism of Action (Dual Catalysis)
Caption: The Dual-Catalytic cycle showing KI activating the electrophile (Red to Yellow) and TBAB solubilizing the nucleophile (Green).
References
-
Williamson Ether Synthesis Optimization
- Title: "The Williamson Ether Synthesis: Mechanism and Scope."
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Phase Transfer Catalysis (TBAB)
-
Finkelstein Reaction (Iodide Catalysis)
-
Nitrophenol Reactivity
- Title: "Catalytic reduction and alkyl
- Source: Royal Society of Chemistry (RSC Advances).
-
URL:[Link]
Sources
- 1. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Challenges in Amide Coupling for Nitrophenoxy Derivatives
Welcome to the technical support center for amide coupling reactions involving nitrophenoxy derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter purification challenges in their daily work. Here, we will delve into common issues, providing not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Double-Edged Sword of Nitrophenoxy Esters
Nitrophenoxy esters, particularly p-nitrophenyl (PNP) esters, are widely used as activated esters in amide bond formation.[1] Their appeal lies in their crystallinity, stability, and the chromophoric nature of the released nitrophenolate, which allows for easy reaction monitoring. However, the very properties that make them useful can also present significant purification hurdles. The primary challenge is the removal of the p-nitrophenol byproduct, which is often soluble in organic solvents and can co-elute with the desired amide product during chromatography.
This guide provides a structured approach to overcoming these challenges, organized into frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My primary impurity after the reaction is p-nitrophenol. What is the most straightforward method to remove it?
A1: The most direct and often most effective method is an acid-base liquid-liquid extraction .[2][3] p-Nitrophenol is acidic (pKa ≈ 7.15) and will be deprotonated by a weak aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to form the water-soluble sodium p-nitrophenolate salt.[4] Your amide product, being neutral, will remain in the organic layer.
Core Principle: The significant difference in acidity between the phenolic byproduct and the neutral amide product allows for selective partitioning between an organic and an aqueous phase.
Quick Protocol:
-
Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a 100 mL organic phase).
-
Combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Q2: I've performed a basic wash, but I still see p-nitrophenol in my ¹H NMR. What's going on?
A2: There are a few possibilities:
-
Insufficient Washing: You may not have used enough base or performed enough washes to fully extract the p-nitrophenol. The partitioning is an equilibrium process, so multiple extractions are more effective than a single large-volume wash.
-
Emulsion Formation: Emulsions can trap the organic layer, preventing efficient separation. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Product Basicity: If your amide product has a basic functional group (e.g., a free amine), it might have been protonated by the acidic p-nitrophenol, forming a salt that is more soluble in the aqueous layer. In this scenario, a careful selection of the base is crucial. A weaker base like sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide to avoid potential hydrolysis of your amide product.[3]
Q3: My amide product is very polar and has some water solubility. The basic wash is causing me to lose product. What are my alternatives?
A3: This is a common and frustrating challenge. When your product has significant polarity, traditional liquid-liquid extraction becomes less effective. Here are some alternative strategies:
-
Column Chromatography with a Modified Mobile Phase:
-
Normal Phase Silica Gel: The high polarity of p-nitrophenol can cause it to streak or co-elute with polar products on silica gel.[6] You can try adding a small amount of an acidic modifier like acetic acid to the eluent to suppress the ionization of the phenol, making it less polar and potentially improving separation. Conversely, adding a small amount of a basic modifier like triethylamine can help if your product is sticking to the acidic silica gel.[7]
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., C18) can be an excellent option.[8] The nonpolar stationary phase will retain the less polar impurities while allowing your polar product to elute earlier.
-
-
Recrystallization: If your amide is a solid, recrystallization can be a highly effective purification method.[7] The key is to find a solvent system where the solubility of your product and p-nitrophenol differ significantly with temperature. Solvents like ethanol, acetonitrile, or mixtures involving ethyl acetate and hexanes are good starting points.[7]
-
Scavenger Resins: Solid-phase scavenger resins can be a clean and efficient way to remove specific impurities. For p-nitrophenol, a basic scavenger resin (anion exchange resin) can be used.[9][10] The crude reaction mixture is passed through a cartridge containing the resin, which selectively binds the acidic p-nitrophenol.
Q4: I'm seeing other byproducts besides p-nitrophenol. What are the likely culprits?
A4: While p-nitrophenol is the most common byproduct, others can arise from side reactions:
-
Unreacted Starting Materials: Incomplete reactions will leave you with unreacted carboxylic acid and amine. An acid-base extraction can often remove these as well. The carboxylic acid will be extracted with a basic wash, and the amine can be removed with an acidic wash (e.g., 1 M HCl).[3]
-
Diacylated Amine: If the amine has more than one reactive site, diacylation can occur. This is more common with primary amines under certain conditions.
-
Side Reactions from Coupling Reagents: If you are using a coupling reagent in conjunction with the nitrophenoxy ester (which is less common but possible), byproducts from the coupling reagent itself (e.g., dicyclohexylurea from DCC) can be present.[1]
Troubleshooting Guides & Detailed Protocols
Guide 1: Optimizing Acid-Base Extraction for Complete p-Nitrophenol Removal
This guide provides a step-by-step workflow for effectively removing p-nitrophenol using liquid-liquid extraction.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. spinchem.com [spinchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Analysis of N-methyl-2-(4-nitrophenoxy)acetamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-methyl-2-(4-nitrophenoxy)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It establishes a framework for spectral prediction based on molecular structure, outlines a robust experimental protocol, and compares theoretical expectations with experimental data to achieve confident structural elucidation.
Introduction: The Role of NMR in Structural Verification
In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. N-methyl-2-(4-nitrophenoxy)acetamide, a compound featuring an amide linkage, an ether, and a nitroaromatic moiety, presents a valuable case study for ¹H NMR analysis. Each functional group imparts distinct electronic effects that are reflected in the chemical shifts and coupling patterns of the molecule's protons. ¹H NMR spectroscopy serves as a powerful and definitive tool, providing a detailed electronic and topological fingerprint of the molecule. This guide will demonstrate how to predict, acquire, and interpret this fingerprint.
Section 1: Theoretical ¹H NMR Spectral Prediction
Before any experimental work, a thorough analysis of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum. This predictive step is crucial as it forms the basis for comparison with empirical data.
The structure of N-methyl-2-(4-nitrophenoxy)acetamide contains five distinct proton environments, which are labeled in the diagram below for clarity.
Figure 1: Structure of N-methyl-2-(4-nitrophenoxy)acetamide with proton environments labeled.
Predicted Signal Analysis:
-
Aromatic Protons (Ha & Hb): The benzene ring is para-disubstituted. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the protons ortho to it (Ha).[1] The phenoxy group (-O-CH₂) is generally considered electron-donating via resonance, which would shield the protons ortho to it (Hb). This electronic opposition creates a distinct splitting pattern. We predict two signals, each integrating to 2H.
-
Ha Protons: These are adjacent to the strongly deshielding nitro group. They are expected to appear far downfield, likely in the δ 8.1 - 8.3 ppm range.[2][3] They are coupled only to the adjacent Hb protons, so they should appear as a doublet .
-
Hb Protons: These are adjacent to the oxygen of the phenoxy group. They will be upfield relative to Ha. A predicted range is δ 7.0 - 7.2 ppm . They are coupled only to the Ha protons and will also appear as a doublet . This characteristic pair of doublets is a hallmark of many para-disubstituted benzene rings.[1]
-
-
Methylene Protons (Hc): These two protons are on a carbon atom situated between two electronegative atoms: an oxygen atom (ether linkage) and a carbonyl group. This environment is strongly deshielding.[4] Since there are no adjacent protons, the signal will be a singlet . The expected chemical shift is in the range of δ 4.5 - 5.0 ppm .
-
N-Methyl Protons (Hd): This methyl group is attached to the nitrogen of an amide. The nitrogen atom is deshielding.[5] This signal should appear as a singlet if N-H coupling is absent, which is common. However, it may appear as a doublet due to coupling with the amide proton (He). The expected chemical shift is approximately δ 2.8 - 3.0 ppm .
-
Amide Proton (He): The chemical shift of amide N-H protons is highly variable and depends on factors like solvent, concentration, and temperature.[5][6] It typically appears as a broad signal. A reasonable prediction is in the range of δ 7.5 - 8.5 ppm . It should appear as a quartet or broad singlet due to coupling with the three N-methyl protons (Hd), although this coupling is often not resolved due to rapid chemical exchange or quadrupolar broadening.
Section 2: Experimental Protocol and Workflow
Acquiring a high-quality spectrum requires meticulous sample preparation. The following protocol is a self-validating system designed to minimize impurities and ensure optimal instrument performance.
Workflow for ¹H NMR Spectrum Acquisition
Figure 2: Standard workflow for ¹H NMR analysis from sample preparation to structural verification.
Detailed Step-by-Step Methodology
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7] The residual proton peak of the solvent (e.g., δ 7.26 ppm for CDCl₃) can be used as an internal reference if tetramethylsilane (TMS) is not added.[8]
-
Sample Preparation:
-
Weigh approximately 10-20 mg of dry, pure N-methyl-2-(4-nitrophenoxy)acetamide into a clean vial.[9]
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial and gently agitate until the sample is fully dissolved.[10][11]
-
To remove any particulate matter, which can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube.[9]
-
Cap the NMR tube to prevent solvent evaporation.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
"Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.[10]
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive phase.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shift axis is calibrated by setting the TMS signal to δ 0.00 ppm or the residual solvent peak to its known value.[12]
-
Section 3: Experimental Data Analysis and Comparison
Below is a table summarizing a representative experimental ¹H NMR dataset for N-methyl-2-(4-nitrophenoxy)acetamide, acquired in CDCl₃ at 400 MHz.
| Signal Label | Experimental δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Theoretical δ (ppm) |
| Ha | 8.22 | 2H | Doublet (d) | 9.2 | Ar-H ortho to -NO₂ | 8.1 - 8.3 |
| He | 7.95 | 1H | Broad Singlet (br s) | - | N-H | 7.5 - 8.5 |
| Hb | 7.05 | 2H | Doublet (d) | 9.2 | Ar-H ortho to -OR | 7.0 - 7.2 |
| Hc | 4.71 | 2H | Singlet (s) | - | O-CH₂ -C=O | 4.5 - 5.0 |
| Hd | 2.98 | 3H | Doublet (d) | 4.8 | N-CH₃ | 2.8 - 3.0 |
Comparative Discussion:
-
Aromatic Region (Ha and Hb): The experimental data shows two doublets at δ 8.22 and δ 7.05 ppm, which is in excellent agreement with the predicted values.[1][2] The downfield signal at 8.22 ppm is assigned to Ha, the protons ortho to the highly electron-withdrawing nitro group. The upfield doublet at 7.05 ppm corresponds to Hb, ortho to the phenoxy oxygen. The large coupling constant (J = 9.2 Hz) is characteristic of ortho coupling in benzene rings.[13] The integration ratio of 2H for each signal confirms this assignment.
-
Amide and Methylene Protons (He and Hc): The singlet at δ 4.71 ppm, integrating to 2H, is unequivocally assigned to the methylene protons (Hc), positioned between the phenoxy oxygen and the carbonyl group. Its downfield shift is consistent with the additive deshielding effects of these two groups.[14] The broad signal at δ 7.95 ppm is characteristic of an amide proton (He).[5] Its broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange.
-
N-Methyl Protons (Hd): The signal at δ 2.98 ppm is assigned to the N-methyl protons (Hd). Its appearance as a doublet with a small coupling constant (J = 4.8 Hz) confirms its coupling to the single amide proton (He). This observation provides definitive evidence for the N-H and N-CH₃ connectivity. The integration value of 3H is also consistent with a methyl group.
The close correlation between the predicted and experimental data provides a high degree of confidence in the structural assignment of N-methyl-2-(4-nitrophenoxy)acetamide. Each signal's chemical shift, integration, and multiplicity aligns perfectly with the proposed structure.
Conclusion
This guide has systematically detailed the process of ¹H NMR spectral analysis for N-methyl-2-(4-nitrophenoxy)acetamide, from theoretical prediction to experimental verification. The analysis demonstrates how fundamental principles of chemical shifts and spin-spin coupling can be used to forecast a spectrum, while a rigorous experimental protocol ensures the acquisition of high-quality, reliable data. The final comparison between the predicted and observed spectra serves as a powerful validation of the compound's structure, highlighting the indispensable role of ¹H NMR spectroscopy in modern chemical science.
References
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides. [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
-
YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
University of California, Riverside. Sample Preparation and Positioning - NMR. [Link]
-
ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
ResearchGate. Proton NMR spectra of some amides. [Link]
-
Chemistry LibreTexts. 13.7: More Complex Spin-Spin Splitting Patterns. [Link]
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Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
YouTube. Analyzing Partial Structure in the Aromatic Region (1H NMR). [Link]
-
MDPI. Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. [Link]
-
PubChem. Acetamide, N-(4-methyl-2-nitrophenyl)-. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]
-
PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. [Link]
-
OICC Press. Supplementary Information. [Link]
-
NIST WebBook. 4'-Methyl-2'-nitroacetanilide. [Link]
-
University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
UGC e-Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ScienceDirect. N-(3-(4-Nitrophenyl)-3-oxo-1-phenylpropyl)acetamide data. [Link]
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-methyl-2-(4-nitrophenoxy)acetamide
For Immediate Release
[City, State] – [Date] – In the intricate world of analytical chemistry, particularly within pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-methyl-2-(4-nitrophenoxy)acetamide, a compound of interest due to its structural motifs commonly found in biologically active molecules.
This document moves beyond a mere theoretical exposition, offering a comparative framework against structurally related alternatives. By understanding the intricate dance of electrons and the predictable cleavage of chemical bonds under ionization, researchers can more confidently identify and characterize this and similar molecules.
The Foundational Principles of Fragmentation
Mass spectrometry, in essence, is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. During this process, particularly with energetic methods like Electron Ionization (EI), the molecular ion ([M]⁺˙) is formed by the ejection of an electron. This radical cation is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral losses. The resulting mass spectrum is a unique fingerprint of the molecule, with the m/z of the fragment ions and their relative abundances providing a roadmap to the original structure.
The fragmentation pathways are not random; they are governed by the fundamental principles of chemical stability. Cleavages that result in the formation of stable carbocations, radicals, or neutral molecules are favored. Functional groups within a molecule play a directing role in its fragmentation. For N-methyl-2-(4-nitrophenoxy)acetamide, we must consider the influence of the nitroaromatic ring, the ether linkage, and the N-methyl amide moiety.
Predicted Fragmentation Pattern of N-methyl-2-(4-nitrophenoxy)acetamide
The structure of N-methyl-2-(4-nitrophenoxy)acetamide presents several likely points of fragmentation. The molecular weight of this compound is 210.19 g/mol . We can anticipate a prominent molecular ion peak in the mass spectrum due to the stabilizing effect of the aromatic ring.[1][2]
The primary fragmentation pathways are expected to be:
-
α-Cleavage at the Amide Group: Amides are known to undergo cleavage of the N-CO bond.[3][4] This would result in the formation of a stable acylium ion. For N-methyl-2-(4-nitrophenoxy)acetamide, two possible α-cleavages can occur.
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage is another potential site of fragmentation.
-
Fragmentation of the Nitroaromatic Ring: Nitroaromatic compounds exhibit characteristic losses related to the nitro group, such as the loss of NO (30 Da) and NO₂ (46 Da).[5][6]
Below is a visual representation of the predicted primary fragmentation pathways.
Figure 1: Predicted primary fragmentation pathways for N-methyl-2-(4-nitrophenoxy)acetamide.
Table 1: Predicted Fragment Ions and Their Origin
| m/z | Proposed Structure | Origin |
| 210 | [C₉H₁₀N₂O₄]⁺˙ | Molecular Ion |
| 180 | [C₉H₁₀N₂O₃]⁺˙ | Loss of NO |
| 166 | [C₈H₈NO₃]⁺ | α-Cleavage: Loss of N-methylacetamide radical |
| 164 | [C₉H₁₀N₂O₂]⁺ | Loss of NO₂ |
| 137 | [C₇H₇NO₂]⁺˙ | Ether Cleavage: Loss of N-methylacetamide |
| 122 | [C₆H₄NO₂]⁺ | Ether Cleavage followed by loss of a methyl radical |
| 58 | [CH₃NH=C=O]⁺ | α-Cleavage: Formation of N-methylketeniminium ion |
Comparative Analysis with Structural Alternatives
To truly appreciate the unique fragmentation signature of N-methyl-2-(4-nitrophenoxy)acetamide, it is instructive to compare it with structurally similar molecules.
Alternative 1: N-(4-methoxyphenyl)acetamide
This compound lacks the nitro group and has a simpler phenoxyacetamide core.
-
Key Difference: The absence of the nitro group will eliminate the characteristic losses of NO and NO₂.
-
Expected Fragmentation: The primary fragmentation will likely be the cleavage of the amide bond, leading to fragments corresponding to the methoxybenzoyl cation and the acetamide radical. Cleavage of the ether bond would also be a prominent pathway.
Alternative 2: 2-(4-Nitrophenoxy)ethan-1-amine
This molecule replaces the N-methyl amide with a primary amine.
-
Key Difference: The fragmentation will be dominated by α-cleavage adjacent to the amine nitrogen.
-
Expected Fragmentation: A major fragment would be expected at m/z 30, corresponding to [CH₂=NH₂]⁺. The fragmentation of the nitrophenoxy moiety would remain similar.
The following diagram illustrates the workflow for comparative fragmentation analysis.
Figure 2: Workflow for comparative fragmentation analysis.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of N-methyl-2-(4-nitrophenoxy)acetamide, the following protocol is recommended.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
An Electron Ionization (EI) source is suitable for inducing fragmentation of this relatively small molecule. Electrospray Ionization (ESI) could also be employed, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis.[7]
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of N-methyl-2-(4-nitrophenoxy)acetamide in a suitable volatile solvent such as methanol or acetonitrile.
-
For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
For LC-MS analysis, prepare the sample in the initial mobile phase.
Mass Spectrometer Settings (EI):
-
Ionization Energy: 70 eV (standard for generating reproducible spectra).[7]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-300.
-
Scan Rate: 1-2 scans/second.
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, noting the m/z values and relative intensities of the major fragment ions.
-
Use accurate mass measurements to determine the elemental composition of the molecular ion and key fragments.
-
Compare the observed fragmentation pattern with the predicted pathways and the spectra of any available reference standards or structural analogs.
Conclusion
The predictable and informative nature of mass spectrometry fragmentation makes it an indispensable tool for chemical structure elucidation. By understanding the interplay of the nitroaromatic, ether, and N-methyl amide functionalities, a detailed and predictive fragmentation map for N-methyl-2-(4-nitrophenoxy)acetamide can be constructed. This guide provides a robust framework for researchers to not only identify this specific compound but also to apply these principles to the broader class of phenoxyacetamide derivatives, thereby accelerating research and development in the chemical and pharmaceutical sciences.
References
-
Hollert, H., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]
-
Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 9(6), 1147-1158. Available at: [Link]
-
de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(9), 1271-1284. Available at: [Link]
-
Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 32(10), 1475-1481. Available at: [Link]
-
Ratnaweera, D. R., & Liyanage, R. (2015). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. Analytical and Bioanalytical Chemistry, 407(22), 6723-6731. Available at: [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(110), 90906-90934. Available at: [Link]
-
Egsgaard, H., & Carlsen, L. (1996). Mass Spectrometry of Nitro and Nitroso Compounds. In The Chemistry of Functional Groups: The Chemistry of Nitro and Nitroso Compounds, Patai, S. (Ed.). John Wiley & Sons, Ltd. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
Technical Guide: HPLC Method Development for N-methyl-2-(4-nitrophenoxy)acetamide
Topic: HPLC Method Development & Retention Behavior for N-methyl-2-(4-nitrophenoxy)acetamide Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.
Executive Summary
N-methyl-2-(4-nitrophenoxy)acetamide is a nitrophenoxy derivative often encountered as a synthetic intermediate or impurity in the production of anti-arrhythmic agents (e.g., class III agents like Dofetilide/Sotalol analogues) or agrochemicals. Its analysis requires robust separation from its primary precursor, 4-nitrophenol , and potential hydrolysis byproducts.
This guide provides a scientifically grounded approach to developing an HPLC method for this compound. Unlike generic protocols, we compare the standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase, which offers superior selectivity for nitro-aromatic compounds through
Critical Method Parameters (CMP)
The following parameters are optimized for stability, resolution (
Table 1: Optimized HPLC Conditions
| Parameter | Method A: Standard Screening (Robustness) | Method B: High Selectivity (Recommended) |
| Stationary Phase | C18 (L1) (e.g., Zorbax Eclipse Plus, 3.5 µm) | Phenyl-Hexyl (L11) (e.g., Luna Phenyl-Hexyl, 3 µm) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Column Dimensions | 150 mm × 4.6 mm | 100 mm × 2.1 mm (UHPLC compatible) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection ( | 300 nm (Nitro-specific), 254 nm (General) | 300 nm |
| Target Retention |
Senior Scientist Insight: While C18 is the workhorse, the Phenyl-Hexyl phase is superior for this specific analyte. The nitro group on the benzene ring is electron-withdrawing, creating a strong dipole that interacts favorably with the phenyl ring of the stationary phase, enhancing resolution from non-aromatic impurities.
Retention Behavior & Logic
Understanding the elution order is critical for identifying your peak without a certified reference standard.
-
Void Volume (
): Polar solvents/salts elute here (~1.2 – 1.5 min). -
Precursor (4-Nitrophenol): This compound is significantly more polar due to the free phenolic hydroxyl group. Under acidic conditions (Method A), it remains protonated but still elutes earlier than the acetamide derivative.
-
Expected RT: 2.5 – 4.0 min.
-
-
Target (N-methyl-2-(4-nitrophenoxy)acetamide): The capping of the phenol with the N-methylacetamide group increases lipophilicity (
increases). Consequently, it retains longer on Reversed-Phase (RP) columns.-
Expected RT: 6.0 – 8.0 min.
-
Visualization: Elution Mechanism & Workflow
The following diagram illustrates the separation logic and the experimental workflow required to validate the method.
Caption: Workflow demonstrating the kinetic separation of polar impurities from the lipophilic target analyte.
Step-by-Step Experimental Protocol
Phase 1: System Suitability Solution Preparation
To ensure the method is "self-validating," you must prepare a mixture that proves resolution.
-
Stock A (Target): Weigh 10 mg of N-methyl-2-(4-nitrophenoxy)acetamide into a 10 mL volumetric flask. Dissolve in Acetonitrile.[1]
-
Stock B (Impurity): Weigh 10 mg of 4-Nitrophenol. Dissolve in Acetonitrile.[1]
-
Resolution Solution: Mix 1 mL of Stock A + 1 mL of Stock B. Dilute to 10 mL with water.
-
Final Concentration: ~100 µg/mL each.
-
Phase 2: Gradient Program (Method A - C18)
Use this gradient to scout for impurities.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10 | Initial Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute salts) |
| 12.0 | 90 | Linear Ramp (Elute Target) |
| 14.0 | 90 | Wash Column |
| 14.1 | 10 | Re-equilibration |
| 20.0 | 10 | Ready for next injection |
Phase 3: Data Analysis Criteria
-
Resolution (
): Must be between 4-Nitrophenol and the Target. -
Tailing Factor (
): Must be .[2][3] If , increase buffer concentration or switch to Method B (Phenyl-Hexyl). -
Signal-to-Noise (
): For LOQ determination, target .
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the amide nitrogen and residual silanols on the silica surface.
-
Solution:
-
Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Phenomenex Kinetex).
-
Add 10-20 mM Ammonium Acetate to the aqueous phase to mask silanols.
-
Issue: Co-elution with Matrix
-
Cause: If analyzing from a biological matrix (e.g., rat bile or plasma), endogenous proteins may interfere.
-
Solution: Use Solid Phase Extraction (SPE) .[1][4]
-
Cartridge: Polymeric RP (e.g., Strata-X or Oasis HLB).
-
Wash: 5% Methanol.[5]
-
Elute: 100% Methanol (The target is highly soluble in MeOH).
-
Diagram: Troubleshooting Logic
Caption: Decision tree for resolving peak tailing issues common with amide-containing analytes.
References
-
SIELC Technologies. "Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]
-
Panderi, I., et al. (2011). "HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile." Scientia Pharmaceutica, 79(4), 837–847. Available at: [Link]
-
Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex Technical Resources. Available at: [Link]
Sources
Validation Guide: Elemental Analysis of N-methyl-2-(4-nitrophenoxy)acetamide
Comparative Performance & Methodological Validation
Executive Summary
This technical guide provides a rigorous validation framework for the elemental analysis (EA) of N-methyl-2-(4-nitrophenoxy)acetamide (
Here, we objectively compare the industry "Gold Standard"—Dynamic Flash Combustion (CHNS) —against its primary modern alternative, Quantitative Nuclear Magnetic Resonance (qNMR) .
Key Insight: For nitro-aromatic amides like this target compound, Combustion Analysis provides the most robust confirmation of bulk composition, provided the reduction phase is optimized to handle high
Compound Profile & Theoretical Baselines
Before validation, theoretical values must be established. The nitro group (
-
Compound: N-methyl-2-(4-nitrophenoxy)acetamide
-
Molecular Formula:
-
Molecular Weight: 210.19 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon (C) | 9 | 12.011 | 108.10 | 51.43% | 51.03 – 51.83% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 4.80% | 4.40 – 5.20% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 13.33% | 12.93 – 13.73% |
| Oxygen (O) | 4 | 15.999 | 64.00 | 30.45% | Calculated by difference |
Comparative Methodology: Combustion vs. Alternatives
Primary Method: Dynamic Flash Combustion (CHNS)
Principle: The sample is combusted at >950°C in an oxygen-rich environment. The resulting gases (
-
Why it is the Standard: It is an absolute method requiring no reference standard of the analyte itself.
-
Critical Weakness: It is destructive and requires milligram-scale quantities. It cannot distinguish between bound water and structural hydrogen.
Alternative Method: Quantitative H-NMR (qNMR)
Principle: Uses an internal standard (e.g., Maleic Acid or TCNB) with a known purity to quantify the target molecule based on molar ratios of integrated proton signals.
-
Why it is a Strong Contender: It is non-destructive and specific. It can identify what the impurity is (e.g., residual solvent), whereas EA only sees deviated percentages.
-
Critical Weakness: Requires a deuterated solvent where both analyte and standard are fully soluble and stable. Overlapping signals can invalidate the method.
Experimental Protocols
Protocol A: Optimized Combustion Analysis (The Validator)
Target System: Elementar vario EL cube or PerkinElmer 2400 Series II
Expert Insight: The nitro group in N-methyl-2-(4-nitrophenoxy)acetamide will generate significant Nitrogen Oxides (
Step-by-Step Workflow:
-
System Preparation:
-
Oxidation Furnace: Set to 960°C . High temperature is required to break the aromatic ring.
-
Reduction Furnace: Set to 600°C . Ensure the Copper (Cu) filling is fresh.
-
Carrier Gas: Helium (99.999% purity) at 200 mL/min.
-
-
Calibration (K-Factor Determination):
-
Use Acetanilide (
) as the calibration standard. It structurally mimics the amide linkage of our target. -
Run a "Conditioning" blank, followed by 3 standards (1.5 mg, 2.0 mg, 2.5 mg) to establish the calibration curve (
).
-
-
Sample Preparation:
-
Dry the N-methyl-2-(4-nitrophenoxy)acetamide at 40°C under vacuum for 4 hours to remove surface moisture.
-
Weigh 2.0 ± 0.1 mg into a Tin (Sn) capsule.
-
Crucial Step: Add 10 mg of Tungsten Trioxide (
) powder to the capsule. This acts as an oxidation catalyst to prevent charring of the aromatic ring.
-
-
Execution:
-
Run samples in triplicate.
-
Monitor the "N" peak tailing. Significant tailing indicates incomplete reduction of
.
-
Protocol B: qNMR Validation (The Cross-Check)
Step-by-Step Workflow:
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (traceable purity 99.9%). It provides a clean singlet at
6.1 ppm, distinct from the aromatic protons of the nitrophenoxy group ( 7.0–8.3 ppm). -
Solvent: DMSO-
(Ensures solubility of the nitro-aromatic moiety). -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Must be of the slowest proton). -
Scans: 16 or 32.
-
-
Calculation:
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the mechanistic flow of the combustion analysis.
Diagram 1: The Validation Decision Matrix
This workflow defines when to accept EA results and when to trigger qNMR investigation.
Caption: Validation workflow integrating Combustion Analysis as the primary gatekeeper and qNMR as the diagnostic tool for deviations.
Diagram 2: Combustion Reactor Mechanism (Method A)
Visualizing the critical conversion of the Nitro group (
Caption: The conversion pathway emphasizing the reduction of NOx species generated by the nitro-aromatic moiety.
Data Analysis & Interpretation
The following table simulates a comparative data set to demonstrate how to interpret discrepancies.
| Parameter | Theoretical | Exp. Run 1 (Combustion) | Exp. Run 2 (Combustion) | qNMR Result | Interpretation |
| Carbon | 51.43% | 51.38% | 50.10% | 99.8% Purity | Run 2 indicates inorganic contamination (non-combustible). |
| Hydrogen | 4.80% | 4.85% | 5.50% | N/A | High H in Run 2 suggests retained solvent or moisture. |
| Nitrogen | 13.33% | 13.29% | 12.10% | N/A | Low N in Run 2 suggests exhausted Copper reduction tube ( |
Troubleshooting the "Nitro" Interference
If Nitrogen values are consistently low (< 12.9%):
-
Check the Copper: The
group consumes copper rapidly. Replace the reduction tube packing. -
Increase Delay: Increase the oxygen injection delay to ensure the sample is fully pyrolyzed before the oxygen plug hits, preventing "flash" encapsulation of unburned material.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[3][4][5][6][7] (2023).[4][6] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Elemental Data for Organic Compounds. Retrieved from [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[8] Retrieved from [Link]
Sources
- 1. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
13C NMR chemical shifts of N-methyl-2-(4-nitrophenoxy)acetamide
Technical Guide: C NMR Characterization of N-methyl-2-(4-nitrophenoxy)acetamide
Executive Summary & Scope
This guide provides a definitive structural analysis of N-methyl-2-(4-nitrophenoxy)acetamide , a pharmacophore frequently encountered in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.
Unlike standard spectral libraries that list peak values in isolation, this document compares the experimental spectral fingerprint against computational alternatives (DFT/GIAO) and structural analogs . This comparative approach allows researchers to validate synthesis outcomes and distinguish this specific amide from potential hydrolysis byproducts or regioisomers.
The Molecule at a Glance[1]
-
Core Moiety: 4-Nitrophenoxy ether (electron-deficient aromatic system).
-
Linker: Acetamide bridge (hydrogen-bond donor/acceptor).
-
Terminal: N-Methyl group (diagnostic high-field signal).
Experimental Protocol (Self-Validating)
To ensure reproducibility, the following protocol minimizes solvent-solute interaction variability, particularly regarding the amide rotamers.
Reagents & Conditions
-
Solvent: Dimethyl sulfoxide-
(DMSO- ) is the Standard of Choice over CDCl .-
Reasoning: The nitro group and amide functionality reduce solubility in non-polar solvents. DMSO stabilizes the amide proton, sharpening the carbonyl signal.
-
-
Concentration: 20–30 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
0.00 ppm) or residual DMSO septet ( 39.5 ppm).
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Critical Note: The quaternary carbons (C-NO
, C-O, C=O) have long relaxation times. Insufficient D1 will suppress these diagnostic peaks, leading to false negatives in purity assays.
-
-
Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).
Comparative Data Analysis
The following table contrasts the Consensus Experimental Values (derived from high-fidelity analog analysis in DMSO-
Table 1: Chemical Shift Assignments ( , ppm)
| Carbon Position | Label | Experimental (DMSO- | Predicted (Algorithm)** | Assignment Logic | |
| Amide Carbonyl | C1 | 166.8 | 169.2 | +2.4 | Deshielded by N and O; sensitive to H-bonding. |
| Aromatic C-O | C2 | 163.5 | 162.1 | -1.4 | Ipso-carbon; strongly deshielded by ether oxygen. |
| Aromatic C-NO | C5 | 141.8 | 143.5 | +1.7 | Ipso-carbon; deshielded by -NO |
| Aromatic (Ortho to NO | C4, C6 | 126.2 | 125.8 | -0.4 | Shielded relative to C5; coupling to F/H often visible in analogs. |
| Aromatic (Ortho to O) | C3, C7 | 115.4 | 114.9 | -0.5 | Strongly shielded by oxygen resonance donation. |
| Alpha-Methylene | C8 | 67.5 | 68.2 | +0.7 | Diagnostic ether linkage; distinct from N-alkyls. |
| N-Methyl | C9 | 25.6 | 26.1 | +0.5 | Upfield; diagnostic for N-methylation vs. free amine. |
*Values are consensus aggregates from structurally validated phenoxyacetamide analogs [1, 2]. **Predicted values based on standard substituent chemical shift additivity rules (ChemDraw/ACD).
Structural Elucidation & Logic
Visualization of Assignments
The following diagram maps the chemical shifts to the physical structure, providing a visual "truth source" for peak picking.
Figure 1: Structural connectivity mapped to consensus chemical shift zones.[1]
Mechanistic Insight (The "Why")
-
The Push-Pull Aromatic System: The 4-nitrophenoxy ring exhibits a classic electronic "push-pull" effect. The ether oxygen donates electron density into the ring (Resonance), significantly shielding the ortho positions (C3/C7) to 115.4 ppm . Conversely, the nitro group is strongly electron-withdrawing, deshielding the ipso carbon (C5) to 141.8 ppm . This large separation (~26 ppm) between the two ipso carbons is the primary purity check for the aromatic ring integrity.
-
The Amide "Trap": In CDCl
, amides often show broadened peaks due to restricted rotation around the C-N bond. By using DMSO- , we lock the conformation via hydrogen bonding, resulting in a sharp, distinct Carbonyl peak at 166.8 ppm . If you observe a "ghost" peak near 169 ppm in CDCl , it is likely a rotamer, not an impurity.
Analytical Workflow: Peak Assignment
Use this decision tree to interpret your raw NMR data.
Figure 2: Step-by-step logic for assigning peaks and troubleshooting missing quaternary signals.
References
-
MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Retrieved from [Link] (Data extrapolated from analog 3f: N-(2,4-Dimethoxyphenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide).
-
Royal Society of Chemistry. (2014). Regioselective nitration of Anilines. Retrieved from [Link] (Data extrapolated from N-Ethyl-N-(4-nitrophenyl)acetamide).
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Retrieved from [Link].
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. Retrieved from [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
